molecular formula C15H8BrF2NO2 B13597154 2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid

2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid

Cat. No.: B13597154
M. Wt: 352.13 g/mol
InChI Key: XSCKCWKEFFTFEK-UHFFFAOYSA-N
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Description

2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid is a complex organic compound that features a pyridine ring substituted with bromine, phenylethynyl, and difluoroacetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the bromination of 2-methylpyridine to form 2-bromo-6-methylpyridine . This intermediate can then undergo a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl group. Finally, the difluoroacetic acid moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while substitution of the bromine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The phenylethynyl group can interact with hydrophobic pockets in proteins, while the difluoroacetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid is unique due to the presence of both the phenylethynyl and difluoroacetic acid groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C15H8BrF2NO2

Molecular Weight

352.13 g/mol

IUPAC Name

2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid

InChI

InChI=1S/C15H8BrF2NO2/c16-13-11(7-6-10-4-2-1-3-5-10)8-9-12(19-13)15(17,18)14(20)21/h1-5,8-9H,(H,20,21)

InChI Key

XSCKCWKEFFTFEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(N=C(C=C2)C(C(=O)O)(F)F)Br

Origin of Product

United States

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